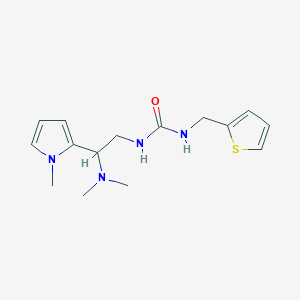

1-(2-(dimethylamino)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-3-(thiophen-2-ylmethyl)urea

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-(2-(dimethylamino)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-3-(thiophen-2-ylmethyl)urea is an intriguing compound often studied for its potential applications in various scientific fields. Its complex structure suggests diverse functionality and reactivity.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-(dimethylamino)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-3-(thiophen-2-ylmethyl)urea can involve several steps:

Starting Materials: : Begin with readily available precursors such as dimethylamine, 1-methyl-1H-pyrrole, thiophene-2-carbaldehyde, and appropriate isocyanates.

Reaction Conditions: : Use standard laboratory conditions with specific solvents (like dichloromethane) and catalysts (such as DBU) to promote reactions.

Industrial Production Methods

For large-scale production, optimization of reaction conditions for maximum yield and purity is essential. This includes controlled temperatures, pressures, and the use of automated systems to maintain consistency and efficiency.

Analyse Des Réactions Chimiques

Types of Reactions It Undergoes

Oxidation: : Can be oxidized using reagents like mCPBA.

Reduction: : Reduction reactions may use agents such as lithium aluminium hydride.

Substitution: : Electrophilic and nucleophilic substitutions are common, facilitated by the presence of the amino and thiophene groups.

Common Reagents and Conditions Used in These Reactions

Oxidizing agents: : mCPBA

Reducing agents: : Lithium aluminium hydride

Substitution reagents: : Various halides and nucleophiles

Major Products Formed from These Reactions

Oxidation can lead to the formation of corresponding N-oxides.

Reduction typically yields the more saturated analogs.

Substitution reactions can yield a variety of functionalized derivatives.

Applications De Recherche Scientifique

1-(2-(dimethylamino)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-3-(thiophen-2-ylmethyl)urea has several applications:

Chemistry: : Used in the development of novel chemical reactions and catalysts.

Biology: : Studied for its potential as a biochemical tool for targeting specific molecular pathways.

Medicine: : Investigated for its therapeutic potential in treating various diseases.

Industry: : Utilized in the manufacture of specialty chemicals and materials.

Mécanisme D'action

The mechanism by which the compound exerts its effects

1-(2-(dimethylamino)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-3-(thiophen-2-ylmethyl)urea may interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding, van der Waals forces, and electrostatic interactions. The exact pathways can vary based on the biological or chemical context.

Comparaison Avec Des Composés Similaires

Comparing this compound to similar structures can highlight its unique features.

1-(2-(dimethylamino)-2-(1H-indol-3-yl)ethyl)-3-(thiophen-2-ylmethyl)urea: : The indole ring provides different biological activities.

1-(2-(dimethylamino)-2-phenylethyl)-3-(thiophen-2-ylmethyl)urea: : The phenyl group affects the compound's reactivity and binding properties.

These comparisons show that while similar compounds may share some properties, each has unique features that can influence their applications and mechanisms of action.

Activité Biologique

1-(2-(dimethylamino)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-3-(thiophen-2-ylmethyl)urea is a synthetic organic compound belonging to the class of ureas. Its unique structural features, including a dimethylamino group, a pyrrole ring, and a thiophene moiety, suggest potential biological activities that warrant detailed investigation.

Chemical Structure and Properties

The compound's IUPAC name reflects its complex structure, which can be summarized as follows:

| Property | Value |

|---|---|

| Molecular Formula | C16H22N4OS |

| Molecular Weight | 318.44 g/mol |

| CAS Number | 1207002-81-0 |

| Chemical Structure | Chemical Structure |

Biological Activity Overview

The biological activity of this compound has been explored in various studies, focusing on its potential therapeutic effects, particularly in oncology and antimicrobial applications.

Antitumor Activity

Research indicates that compounds with similar structural motifs exhibit significant antitumor properties. For instance, the incorporation of a pyrrole ring has been linked to enhanced interactions with biological targets involved in cancer proliferation. A study demonstrated that derivatives of pyrrole showed promising results in inhibiting tumor growth in xenograft models, suggesting that our compound may have similar effects due to its structural similarities .

Antimicrobial Properties

Preliminary investigations into the antimicrobial activity of related compounds suggest that this compound could possess significant antibacterial properties. Compounds featuring thiophene rings have shown effectiveness against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for similar compounds ranged from 20–70 µM against various bacterial strains, indicating potential for further exploration in this area .

Case Studies

- Antitumor Efficacy : In a study involving human stomach cancer xenografts, the administration of compounds structurally related to our target compound significantly enhanced the efficacy of standard chemotherapy agents. This suggests a synergistic effect that could be harnessed for more effective cancer treatments .

- Antimicrobial Testing : A series of experiments conducted on derivatives showed that modifications to the thiophene moiety significantly impacted antibacterial activity. Compounds with lower electron density on the thiophene ring exhibited higher antibacterial potency against Staphylococcus aureus and Escherichia coli .

The proposed mechanisms by which this compound exerts its biological effects include:

- Inhibition of Enzymatic Pathways : Similar compounds have been shown to inhibit specific enzymes involved in nucleotide synthesis, thereby disrupting cellular proliferation in cancer cells.

- Membrane Disruption : The presence of a hydrophobic thiophene moiety may facilitate interactions with bacterial membranes, leading to increased permeability and cell death.

Propriétés

IUPAC Name |

1-[2-(dimethylamino)-2-(1-methylpyrrol-2-yl)ethyl]-3-(thiophen-2-ylmethyl)urea |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N4OS/c1-18(2)14(13-7-4-8-19(13)3)11-17-15(20)16-10-12-6-5-9-21-12/h4-9,14H,10-11H2,1-3H3,(H2,16,17,20) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJCALFFNBJBIKO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC=C1C(CNC(=O)NCC2=CC=CS2)N(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.